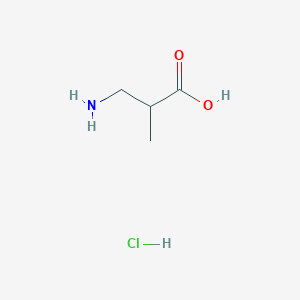

3-Amino-2-methylpropanoic acid hydrochloride

Description

BenchChem offers high-quality 3-Amino-2-methylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502513 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28267-25-6 | |

| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-Amino-2-methylpropanoic acid Hydrochloride

This guide provides a comprehensive and technically detailed protocol for the asymmetric synthesis of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis leverages the well-established Evans asymmetric alkylation methodology, ensuring high stereochemical control and yielding the desired (R)-enantiomer with excellent purity. This document is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids and their derivatives are crucial components in the development of novel therapeutics. Their incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and introduce conformational constraints that lead to higher receptor affinity and selectivity. (R)-3-Amino-2-methylpropanoic acid, in particular, serves as a key intermediate for the synthesis of various bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps and formulation studies.

The synthetic strategy outlined herein is designed to be robust, reproducible, and scalable, providing a reliable pathway to this important chiral molecule. The core of this protocol is the diastereoselective methylation of an N-acyloxazolidinone derived from a commercially available Evans chiral auxiliary.

Overall Synthetic Strategy

The synthesis of (R)-3-Amino-2-methylpropanoic acid hydrochloride is achieved through a multi-step sequence, as illustrated in the workflow diagram below. The key steps include:

-

Acylation of the Evans Chiral Auxiliary: Attachment of a propionyl group bearing a leaving group at the 3-position to the chiral auxiliary.

-

Diastereoselective Methylation: Introduction of the methyl group at the α-position with high stereocontrol.

-

Auxiliary Cleavage and Functional Group Manipulation: Removal of the chiral auxiliary and conversion of the resulting functional groups to the desired amino acid.

-

Amine Protection and Deprotection: Utilization of a Boc protecting group to facilitate purification and subsequent deprotection to yield the free amine.

-

Hydrochloride Salt Formation: Conversion of the final amino acid to its stable hydrochloride salt.

Caption: Overall synthetic workflow for (R)-3-Amino-2-methylpropanoic acid hydrochloride.

Detailed Experimental Protocols

Synthesis of N-(3-Bromopropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Rationale: This initial step attaches the propionyl backbone to the chiral auxiliary, setting the stage for the crucial diastereoselective alkylation. The use of n-butyllithium ensures complete deprotonation of the oxazolidinone nitrogen, facilitating a clean acylation reaction.

Protocol:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) (0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.

-

In a separate flask, dissolve 3-bromopropionyl chloride (1.2 eq) in anhydrous THF.

-

Add the solution of 3-bromopropionyl chloride to the lithium amide solution at -78 °C dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.

Diastereoselective Methylation

Rationale: This is the key stereochemistry-determining step. The lithium enolate of the N-acyloxazolidinone is formed using a strong, non-nucleophilic base, lithium diisopropylamide (LDA). The phenyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (methyl iodide) to the opposite face, thus ensuring high diastereoselectivity.[1][2]

Protocol:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-(3-bromopropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolve the substrate in anhydrous THF (0.1 M) and cool to -78 °C.

-

In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

Slowly add the freshly prepared LDA solution to the substrate solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to yield the desired methylated product.

Subsequent Transformations to the Final Product

The subsequent steps of azide substitution, auxiliary cleavage with reduction, azide reduction, Boc protection, oxidation, and final deprotection with salt formation follow established literature procedures. A summary of these transformations is provided in the table below.

| Step | Transformation | Key Reagents | Expected Yield (%) |

| 3 | Azide Substitution | Sodium azide, DMF | 85-95 |

| 4 | Auxiliary Cleavage & Reduction | Lithium borohydride, THF/Water | 80-90 |

| 5 | Azide Reduction | H₂, 10% Pd/C, Methanol | >95 |

| 6 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, DCM | 90-98 |

| 7 | Oxidation | Pyridinium dichromate (PDC), DMF | 75-85 |

| 8 | Boc Deprotection & Salt Formation | 4M HCl in Dioxane | >95 |

Detailed protocols for these steps are well-documented in standard organic synthesis literature and can be adapted accordingly.

Characterization and Quality Control

Throughout the synthesis, it is crucial to monitor the progress of each reaction and characterize the intermediates and the final product.

-

Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of intermediates and the final product. The diastereomeric ratio after the methylation step can be determined by ¹H NMR.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

-

Melting Point: To assess the purity of the crystalline final product.

Safety Considerations

This synthesis involves the use of hazardous reagents and requires appropriate safety precautions.

-

n-Butyllithium and LDA: Pyrophoric and moisture-sensitive. Handle under an inert atmosphere using proper syringe techniques.

-

3-Bromopropionyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Methyl iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate gloves.

-

Sodium azide: Highly toxic and can form explosive metal azides. Handle with care and avoid contact with heavy metals.

-

Hydrogen gas: Flammable. Perform hydrogenations in a well-ventilated area with appropriate safety measures.

-

Strong acids and bases: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before use and perform a thorough risk assessment.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and stereocontrolled route to (R)-3-Amino-2-methylpropanoic acid hydrochloride. By employing the Evans chiral auxiliary, high levels of asymmetric induction are achieved in the key methylation step. The subsequent functional group manipulations are robust and high-yielding, making this an effective strategy for accessing this valuable chiral building block for research and development in the pharmaceutical industry. Careful execution of the experimental procedures and adherence to safety protocols are paramount for successful synthesis.

References

An In-depth Technical Guide to 3-Amino-2-methylpropanoic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a naturally occurring β-amino acid that has garnered significant interest within the scientific community. It is a catabolic metabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[1] The hydrochloride salt of this compound, 3-Amino-2-methylpropanoic acid hydrochloride, is a common form used in research and development due to its stability and solubility. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, with a particular focus on its stereoisomers, which can exhibit distinct biological activities.

This compound exists as two enantiomers, (R)-3-Amino-2-methylpropanoic acid hydrochloride and (S)-3-Amino-2-methylpropanoic acid hydrochloride, each with a unique Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between these stereoisomers, as the biological effects can be stereospecific.

Chemical Identification and Properties

The fundamental properties of 3-Amino-2-methylpropanoic acid hydrochloride vary between its stereoisomers. The following table summarizes the key identifiers for the (R) and (S) enantiomers.

| Property | (S)-3-Amino-2-methylpropanoic acid hydrochloride | (R)-3-Amino-2-methylpropanoic acid hydrochloride |

| CAS Number | 925704-45-6[2][3] | 132605-98-2[4] |

| Molecular Formula | C₄H₉NO₂·HCl[2] | C₄H₉NO₂·HCl[5] |

| Molecular Weight | 139.58 g/mol [2] | 139.58 g/mol |

| Appearance | White powder[2] | Powder or liquid[5] |

| Purity | ≥97%[3][5] | Typically ≥97% |

| Optical Rotation | [a]D25 = 25.1 ± 1 (C=1 in water)[2] | Not specified |

Physicochemical Characteristics

The hydrochloride salt form enhances the stability and water solubility of the parent amino acid. The parent compound, 3-amino-2-methylpropanoic acid, is soluble in water.[6]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)- and (S)-3-Amino-2-methylpropanoic acid hydrochloride is a critical process for their application in stereospecific synthesis and biological studies. Asymmetric synthesis routes are often employed to achieve high enantiomeric excess.

A common conceptual pathway for the synthesis of these chiral amino acids involves the use of a chiral auxiliary or a chiral catalyst. The following diagram illustrates a generalized synthetic approach.

Caption: Generalized workflow for the asymmetric synthesis of 3-Amino-2-methylpropanoic acid hydrochloride.

Applications in Research and Drug Development

3-Amino-2-methylpropanoic acid, particularly in its non-hydrochloride form (BAIBA), has been the subject of extensive research, revealing its role as a signaling molecule with therapeutic potential.

Metabolic Regulation

BAIBA is recognized for its ability to induce the "browning" of white adipose tissue and stimulate hepatic β-oxidation.[7] This has significant implications for the study and potential treatment of metabolic disorders. Research has shown that BAIBA treatment can decrease body fat and improve glucose tolerance in mice.[8] These effects are mediated, in part, through an AMPK–PPARδ-dependent pathway, which helps to alleviate insulin resistance.[1]

Peptide Synthesis and Pharmaceutical Building Block

As a chiral amino acid derivative, (S)-3-Amino-2-methylpropanoic acid hydrochloride serves as a valuable building block in the synthesis of peptides and other complex molecules in pharmaceutical research.[2] Its defined stereochemistry is crucial for creating molecules with specific biological activities. It can also act as a chiral auxiliary in asymmetric synthesis.[2]

Neurological Research

The parent compound is a product of pyrimidine degradation, and deficiencies in the enzyme responsible for its formation, β-ureidopropionase, are associated with neurological abnormalities.[9] This link makes 3-amino-2-methylpropanoic acid and its derivatives useful tools for studying certain neurological pathways and disorders.

Isotope-Labeled Internal Standards

Deuterium-labeled versions of 3-amino-2-methylpropanoic acid are utilized as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[7] This is a critical application in metabolomics and pharmacokinetic studies.

Safety, Handling, and Storage

Proper handling and storage of 3-Amino-2-methylpropanoic acid hydrochloride are essential to ensure laboratory safety and maintain the integrity of the compound.

Safety Precautions

Based on available safety data for related compounds, 3-Amino-2-methylpropanoic acid hydrochloride may cause skin and serious eye irritation, as well as respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11][12]

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

-

Storage Recommendations

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.[5] Recommended storage temperature is often between 0 - 8 °C.[2]

-

Incompatibilities: Keep away from strong oxidizing agents.

The following flowchart outlines the standard operating procedure for handling this chemical in a laboratory setting.

Sources

- 1. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-3-Amino-2-methylpropanoic acid hydrochloride [cymitquimica.com]

- 4. 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. (R)-3-Amino-2-methylpropanoic acid hydrochloride, CasNo.132605-98-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chembk.com [chembk.com]

- 9. targetmol.cn [targetmol.cn]

- 10. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. capotchem.com [capotchem.com]

The Definitive Guide to the Structural Elucidation of 3-Amino-2-methylpropanoic Acid Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and neuroscience research, the precise structural characterization of small molecules is paramount. 3-Amino-2-methylpropanoic acid, a beta-amino acid, and its hydrochloride salt, are significant building blocks in the synthesis of novel therapeutic agents and probes for studying neurotransmitter systems.[1] This guide provides an in-depth, technically-focused protocol for the unambiguous structural elucidation of 3-Amino-2-methylpropanoic acid hydrochloride, moving beyond a simple listing of methods to explain the scientific rationale behind the analytical choices. Our approach is rooted in a self-validating system of complementary analytical techniques, ensuring the highest level of scientific integrity.

Introduction: The Significance of 3-Amino-2-methylpropanoic Acid Hydrochloride

3-Amino-2-methylpropanoic acid hydrochloride is a chiral beta-amino acid derivative. Its structural homologues are integral to a variety of biologically active compounds. In drug discovery, the incorporation of beta-amino acids can lead to peptides with enhanced stability against enzymatic degradation.[] Furthermore, compounds of this class are utilized in neuroscience to probe metabolic pathways and receptor functions.[1] Given its importance, a robust and unequivocal determination of its three-dimensional structure is a critical prerequisite for its application in research and development.

This guide will detail a multi-technique approach for structural elucidation, beginning with foundational spectroscopic methods and culminating in the definitive determination of its solid-state structure.

Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. This data informs sample preparation and the selection of appropriate analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂ | Chem-Impex[1] |

| Molecular Weight | 139.58 g/mol | Chem-Impex[1] |

| Appearance | White powder | Chem-Impex[1] |

| Chirality | Exists as (R) and (S) enantiomers | BLDpharm, CymitQuimica[3][4] |

The Analytical Workflow: A Triad of Spectroscopic and Crystallographic Techniques

Caption: The integrated workflow for the structural elucidation of 3-Amino-2-methylpropanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of each nucleus. For 3-Amino-2-methylpropanoic acid hydrochloride, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-methylpropanoic acid hydrochloride in 0.6 mL of deuterium oxide (D₂O). The use of D₂O is critical as it is NMR-silent in the ¹H spectrum and will exchange with the labile protons of the amine and carboxylic acid groups, simplifying the spectrum.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR Acquisition (for enhanced confidence):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

Data Interpretation and Expected Spectra

The presence of the hydrochloride salt will cause a downfield shift of the protons and carbons near the protonated amine group due to its electron-withdrawing inductive effect.

Expected ¹H NMR Data (in D₂O, chemical shifts are approximate):

| Proton | Multiplicity | Approximate Chemical Shift (ppm) | Integration |

| -CH₃ | Doublet | ~1.2 | 3H |

| -CH- | Multiplet | ~2.8 | 1H |

| -CH₂- | Multiplet | ~3.2 | 2H |

Expected ¹³C NMR Data (in D₂O, chemical shifts are approximate):

| Carbon | Approximate Chemical Shift (ppm) |

| -CH₃ | ~15 |

| -CH- | ~35 |

| -CH₂- | ~45 |

| -C=O | ~180 |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as a water/methanol or water/acetonitrile mixture.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement. Electrospray ionization (ESI) in positive ion mode is the preferred method for this polar, charged molecule.

-

High-Resolution Mass Spectrometry (HRMS):

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Isolate the molecular ion and subject it to collision-induced dissociation (CID).

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Data Interpretation and Expected Spectra

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₄H₁₀NO₂]⁺ | 104.0706 |

Expected MS/MS Fragmentation:

The fragmentation of the protonated molecule will likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and potentially cleavage adjacent to the amine group.

Caption: A simplified representation of the expected fragmentation pathway for 3-Amino-2-methylpropanoic acid in positive ion ESI-MS/MS.

Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common and effective method.[5][6]

-

Prepare a saturated solution of 3-Amino-2-methylpropanoic acid hydrochloride in a suitable solvent system. A mixture of water and a more volatile organic solvent like ethanol or isopropanol can be effective.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental diffraction data.

-

Expected Outcome

A successful X-ray crystallographic analysis will yield the precise bond lengths, bond angles, and torsional angles of the molecule. It will also definitively establish the relative stereochemistry and the packing of the molecules in the crystal lattice, including any hydrogen bonding interactions with the chloride counter-ion and surrounding molecules.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of 3-Amino-2-methylpropanoic acid hydrochloride, a molecule of significant interest in medicinal chemistry and neuroscience, requires a rigorous and multi-faceted analytical approach. By integrating the complementary data from NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, we create a self-validating system that leads to an unambiguous structural assignment. The detailed protocols and interpretative guidance provided in this technical guide are designed to empower researchers to confidently characterize this and other similar small molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. NIH. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]

-

ResearchGate. How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. [Link]

-

University of Florida. Crystal Growing Tips. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. (S)-3-Amino-2-methylpropanoic acid hydrochloride [cymitquimica.com]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

The Myokine β-Aminoisobutyric Acid (BAIBA): A Technical Guide to its Biological Activity and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

β-Aminoisobutyric acid (BAIBA), a small molecule metabolite derived from the catabolism of valine and thymine, has emerged as a significant myokine, mediating many of the beneficial effects of physical exercise.[1][2] This technical guide provides a comprehensive overview of the biological activities of BAIBA hydrochloride, delving into its molecular mechanisms, physiological effects, and potential as a therapeutic agent for metabolic and age-related diseases. We will explore its role in the "browning" of white adipose tissue, the enhancement of fatty acid oxidation, the improvement of glucose homeostasis, and its anti-inflammatory, neuroprotective, and bone-protective functions. This guide is intended to be a resource for researchers, providing not only a thorough understanding of BAIBA's biology but also detailed experimental protocols to facilitate further investigation into this promising molecule.

Introduction: The Emergence of BAIBA as a Key Metabolic Regulator

Initially identified as a product of thymine and valine metabolism, β-aminoisobutyric acid (BAIBA) has garnered significant attention as a myokine—a substance secreted by skeletal muscle in response to exercise.[1][3] Its discovery as a signaling molecule has provided a crucial link between physical activity and systemic metabolic health. BAIBA exists in two enantiomeric forms, L-BAIBA and D-BAIBA, with L-BAIBA being the predominant form produced by muscle during exercise.[4] Both enantiomers exhibit biological activity, sometimes through distinct signaling pathways.[5] This guide will focus on the collective and specific activities of BAIBA, with a particular emphasis on the hydrochloride salt, which is commonly used in research due to its stability and solubility.

The primary impetus for the intense research focus on BAIBA stems from its ability to induce a thermogenic program in white adipose tissue (WAT), a process known as "browning," which increases energy expenditure.[6][7] Beyond its effects on adipose tissue, BAIBA has been shown to exert beneficial effects on the liver, skeletal muscle, bone, and the central nervous system, positioning it as a multifaceted therapeutic candidate for a range of conditions, including metabolic syndrome, obesity, type 2 diabetes, and neurodegenerative diseases.[8][9][10]

Molecular Mechanisms of BAIBA Action: Key Signaling Pathways

The diverse biological effects of BAIBA are mediated through the activation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

Peroxisome Proliferator-Activated Receptor α (PPARα) Pathway

A central mechanism through which BAIBA exerts its metabolic effects is the activation of the Peroxisome Proliferator-Activated Receptor α (PPARα).[6][7] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation.

-

Browning of White Adipose Tissue: In white adipocytes, BAIBA treatment increases the expression of brown adipocyte-specific genes, including Uncoupling Protein 1 (UCP1) and CIDEA, through a PPARα-mediated mechanism.[6][11] This induction of a "beige" or "brite" adipocyte phenotype leads to increased mitochondrial biogenesis and uncoupled respiration, resulting in heat production and enhanced energy expenditure.[12]

-

Hepatic β-Oxidation: BAIBA also stimulates fatty acid β-oxidation in hepatocytes via PPARα activation.[6] This leads to a reduction in hepatic lipid accumulation and can improve conditions such as non-alcoholic fatty liver disease (NAFLD).[13]

Caption: BAIBA activates PPARα, leading to the upregulation of genes involved in WAT browning and hepatic fatty acid oxidation.

AMP-Activated Protein Kinase (AMPK) Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to low cellular energy levels. BAIBA has been shown to activate AMPK in various tissues, contributing to its beneficial metabolic and anti-inflammatory effects.[5][14]

-

Improved Insulin Sensitivity: In skeletal muscle, BAIBA-mediated AMPK activation enhances glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.[14]

-

Anti-inflammatory Effects: BAIBA attenuates inflammation by activating AMPK, which in turn can inhibit the pro-inflammatory NF-κB signaling pathway.[14][15] This has been observed in adipocytes, macrophages, and endothelial cells.[16][17]

-

Neuroprotection: In neuronal cells, L-BAIBA has been shown to protect against oxidative stress-induced apoptosis through the activation of both AMPK and PI3K/Akt pathways.[10][18]

Caption: BAIBA activates AMPK, leading to improved metabolism, reduced inflammation, and neuroprotection.

Mas-Related G Protein-Coupled Receptor Type D (MRGPRD)

Recent studies have identified the Mas-related G protein-coupled receptor type D (MRGPRD) as a receptor for BAIBA, particularly in osteocytes.[4][5] This discovery has shed light on the mechanisms underlying BAIBA's bone-protective effects. Interestingly, both L-BAIBA and D-BAIBA can signal through MRGPRD but activate distinct downstream pathways to regulate Fgf23, a key hormone in phosphate metabolism.[5][19] L-BAIBA signals through Gαs/cAMP/PKA and Gαq/PKC pathways, while D-BAIBA utilizes the Gαi/NF-κB pathway.[5][19]

Physiological Effects of BAIBA

The activation of the aforementioned signaling pathways translates into a wide range of beneficial physiological effects, making BAIBA a molecule of significant interest for therapeutic development.

Metabolic Regulation

| Metabolic Parameter | Effect of BAIBA | Key Tissues Involved | Primary Mechanism | Supporting References |

| Body Weight and Fat Mass | Decreased | White Adipose Tissue, Liver | Increased energy expenditure via WAT browning, increased hepatic fatty acid oxidation | [6][8][20] |

| Glucose Homeostasis | Improved | Skeletal Muscle, Liver, Pancreas | Enhanced insulin sensitivity, increased glucose uptake, reduced hepatic glucose production | [6][14][21] |

| Lipid Profile | Improved | Liver, Adipose Tissue | Increased fatty acid oxidation, reduced de novo lipogenesis, decreased plasma triglycerides and cholesterol | [8][9] |

Anti-inflammatory and Immunomodulatory Effects

BAIBA has demonstrated potent anti-inflammatory properties in various models of inflammation. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS) and palmitate.[8][14] This anti-inflammatory action is largely mediated by the AMPK-dependent inhibition of the NF-κB pathway.[14] These effects have been observed in adipocytes, macrophages, and endothelial cells, suggesting a broad role for BAIBA in mitigating chronic low-grade inflammation associated with metabolic diseases.[16][22]

Neuroprotective Effects

Emerging evidence suggests that BAIBA may have neuroprotective roles. In vitro studies have shown that L-BAIBA can protect neuronal-like cells from oxidative stress-induced apoptosis.[10][18] This protection is mediated through the activation of the AMPK and PI3K/Akt signaling pathways.[10][18] These findings suggest that BAIBA could be a potential therapeutic agent for neurodegenerative diseases characterized by oxidative stress and neuronal cell death.

Bone Metabolism

BAIBA has been identified as a muscle-derived factor that promotes osteocyte survival.[4] L-BAIBA protects osteocytes from reactive oxygen species (ROS)-induced apoptosis by signaling through the MRGPRD receptor.[4] This protective effect can help maintain bone mass, particularly in conditions of disuse or unloading.[4]

Experimental Protocols for Studying BAIBA's Biological Activity

To facilitate further research into the multifaceted roles of BAIBA, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Browning of White Adipocytes

This protocol describes the induction of a "beige" phenotype in cultured white adipocytes using BAIBA.

Materials:

-

Pre-adipocyte cell line (e.g., 3T3-L1 or primary stromal vascular fraction-derived preadipocytes)

-

Differentiation medium (e.g., DMEM with high glucose, 10% FBS, insulin, dexamethasone, IBMX)

-

Maintenance medium (e.g., DMEM with high glucose, 10% FBS, insulin)

-

β-Aminoisobutyric acid (BAIBA) hydrochloride

-

Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)

-

Antibodies for Western blotting (UCP1, CIDEA)

Procedure:

-

Cell Seeding: Plate pre-adipocytes in a multi-well plate at a density that allows for confluence within 2-3 days.

-

Induction of Differentiation: Once confluent, replace the growth medium with differentiation medium.

-

Maturation: After 2-3 days, replace the differentiation medium with maintenance medium.

-

BAIBA Treatment: At day 4-6 of differentiation, when lipid droplets are visible, treat the mature adipocytes with varying concentrations of BAIBA (e.g., 5-100 µM) for 24-48 hours.[7]

-

Analysis of Browning Markers:

-

qRT-PCR: Isolate total RNA and perform qRT-PCR to quantify the mRNA expression of brown fat markers such as Ucp1, Cidea, and Pgc-1α.

-

Western Blotting: Lyse the cells and perform Western blotting to detect the protein levels of UCP1 and CIDEA.

-

Caption: Workflow for in vitro browning of white adipocytes with BAIBA treatment.

Fatty Acid Oxidation Assay in Hepatocytes

This protocol measures the effect of BAIBA on the rate of fatty acid oxidation in cultured hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)

-

[1-14C]palmitic acid or [9,10-3H]palmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

BAIBA hydrochloride

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Culture hepatocytes in a multi-well plate until they reach the desired confluency.

-

BAIBA Pre-treatment: Pre-treat the cells with BAIBA at various concentrations for a specified period (e.g., 12-24 hours).

-

Preparation of Radiolabeled Substrate: Prepare a solution of radiolabeled palmitic acid complexed with fatty acid-free BSA in serum-free medium.

-

Oxidation Reaction: Remove the pre-treatment medium and add the radiolabeled substrate to the cells. Incubate for 1-2 hours.[23]

-

Measurement of Oxidation Products:

-

14CO2 Trapping: If using [1-14C]palmitic acid, trap the released 14CO2 on a filter paper soaked in a trapping agent (e.g., NaOH).[22]

-

Acid-Soluble Metabolites: If using [9,10-3H]palmitic acid, measure the radioactivity in the aqueous phase after acid precipitation of the medium, which represents the production of acid-soluble metabolites.[24]

-

-

Quantification: Measure the radioactivity in the trapped CO2 or the acid-soluble fraction using a scintillation counter. Normalize the results to the total protein content of the cells.

Assessment of Insulin Sensitivity in Skeletal Muscle Cells

This protocol evaluates the effect of BAIBA on insulin-stimulated glucose uptake in C2C12 myotubes.

Materials:

-

C2C12 myoblasts

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

BAIBA hydrochloride

-

Insulin

-

2-deoxy-D-[3H]glucose

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation counter and vials

Procedure:

-

Differentiation of C2C12 Myotubes: Differentiate C2C12 myoblasts into myotubes by switching to differentiation medium for 4-6 days.

-

BAIBA Treatment: Treat the myotubes with BAIBA for 12-24 hours.

-

Insulin Stimulation: Wash the cells with KRH buffer and incubate with or without insulin (e.g., 100 nM) for 30 minutes.

-

Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the wells and incubate for 10-15 minutes.

-

Termination of Uptake: Stop the reaction by washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the results to the total protein content.

Concluding Remarks and Future Directions

β-Aminoisobutyric acid hydrochloride has emerged as a powerful signaling molecule with a wide array of beneficial biological activities. Its ability to mimic some of the positive effects of exercise, particularly in the context of metabolic health, makes it a highly attractive therapeutic candidate. The mechanisms of action, primarily through the activation of PPARα and AMPK signaling pathways, are becoming increasingly well-understood.

Future research should focus on several key areas:

-

Clinical Trials: While preclinical data is promising, well-controlled clinical trials in humans are necessary to establish the safety and efficacy of BAIBA for the treatment of metabolic diseases. Some trials are currently underway.[25][26]

-

Receptor Deorphanization: While MRGPRD has been identified as a BAIBA receptor in bone, the receptors mediating its effects in other tissues, such as adipose tissue and liver, remain to be fully elucidated.

-

Enantiomer-Specific Effects: Further investigation into the distinct biological roles and signaling pathways of L-BAIBA and D-BAIBA is warranted.

-

Combination Therapies: Exploring the synergistic effects of BAIBA with other therapeutic agents for metabolic diseases could lead to more effective treatment strategies.

This technical guide provides a solid foundation for researchers to delve into the exciting field of BAIBA biology. The provided protocols and mechanistic insights are intended to accelerate the pace of discovery and ultimately translate the therapeutic potential of this fascinating myokine into clinical applications.

References

-

Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., Lee, Y.-K., Redman, L. M., Ravussin, E., Gimble, J. M., Pu, W. T., Cannon, B., Nedergaard, J., & Spiegelman, B. M. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96–108. [Link]

-

Exercise benefits lie in molecule called BAIBA, scientists find. (2014, January 8). Harvard Medical School. Retrieved January 4, 2026, from [Link]

-

BAIBA Induces Expression of Brown Adipocyte-Specific Genes in WAT In... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., Lee, Y.-K., Redman, L. M., Ravussin, E., Gimble, J. M., Pu, W. T., Cannon, B., Nedergaard, J., & Spiegelman, B. M. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96–108. [Link]

-

Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. (2022, February 24). Frontiers. Retrieved January 4, 2026, from [Link]

-

Yi, X., Yang, Y., Zhang, J., Guo, L., Li, T., Liu, H., & Chang, B. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1188152. [Link]

-

Jung, T. W., Park, H. S., Kim, H. C., Lee, Y. J., & Choi, H. Y. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice. Diabetologia, 58(9), 2076–2085. [Link]

-

BAIBA Decreases Weight Gain and Improves Glucose Tolerance in Mice (A)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Tsuchiya, Y., Jojima, T., Ijuin, H., & Ushigome, E. (2020). β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes. Journal of Clinical Medicine, 9(10), 3180. [Link]

-

L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. (n.d.). bioRxiv. Retrieved January 4, 2026, from [Link]

-

BAIBA activates the LKB1/AMPK/SIRT1 axis to suppress p65 NF-κB and... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026. (n.d.). withpower.com. Retrieved January 4, 2026, from [Link]

-

Taniyama, Y., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Journal of Pharmacological Sciences, 147(4), 345-352. [Link]

-

Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. (2024, July 23). PubMed. Retrieved January 4, 2026, from [Link]

-

Metabolic pathways involved in R- and S-BAIBA. Dotted lines represent... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats. (2022, May 13). PubMed. Retrieved January 4, 2026, from [Link]

-

Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]

-

Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

3-Aminoisobutyric acid. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Taniyama, Y., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Journal of Pharmacological Sciences, 147(4), 345-352. [Link]

-

Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. (n.d.). ClinicalTrials.gov. Retrieved January 4, 2026, from [Link]

-

BAIBA Attenuates the Expression of Inflammatory Cytokines and Attachment Molecules and ER Stress in HUVECs and THP-1 Cells. (2018, August 3). Karger Publishers. Retrieved January 4, 2026, from [Link]

-

Effects of β-aminoisobutyric acid on leptin production and lipid homeostasis: mechanisms and possible relevance for the prevention of obesity. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Kim, Y., et al. (2018). β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway. Journal of Biomedical Science, 25(1), 28. [Link]

-

Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. (2023, May 28). Frontiers. Retrieved January 4, 2026, from [Link]

-

(PDF) β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway. (2018, March 22). ResearchGate. Retrieved January 4, 2026, from [Link]

-

L-BAIBA Protects Osteocytes from Cell Death Induced by Oxidative Stress... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The Glucose Tolerance Test in Mice. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Guidelines and Considerations for Metabolic Tolerance Tests in Mice. (n.d.). Docta Complutense. Retrieved January 4, 2026, from [Link]

-

Beta-aminoisobutyric acid (bAIBA) plasma concentration in (ng/mL)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Feng, J., et al. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology, 13, 928928. [Link]

-

aminoisobutyric acid BAIBA is a natural catabolite of the br. (2021, January 14). Online Inhibitor. Retrieved January 4, 2026, from [Link]

-

Park, C., et al. (2019). Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. International Journal of Molecular Sciences, 20(24), 6219. [Link]

-

Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic. Cell Metabolism, 19(1), 96-108. [Link]

-

UCP1 expression in human brown adipose tissue is inversely associated with cardiometabolic risk factors. (2024, July 2). PubMed. Retrieved January 4, 2026, from [Link]

-

UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes. (2020, July 27). Frontiers. Retrieved January 4, 2026, from [Link]

-

Inflammation Downregulates UCP1 Expression in Brown Adipocytes Potentially via SIRT1 and DBC1 Interaction. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Thermogenic Activity of UCP1 in Human White Fat-Derived Beige Adipocytes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Induction of Browning in White Adipocytes: Fucoidan Characterization and Gold Nanoparticle Synthesis from Undaria pinnatifida Sporophyll Extract. (2023, November 23). MDPI. Retrieved January 4, 2026, from [Link]

-

Quantification of proteins in whole blood, plasma and DBS, with element-labelled antibody detection by ICP-MS. (2019, June 15). PubMed. Retrieved January 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 5. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]

- 10. "β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Surviva" by Yukiko Kitase, Julian A. Vallejo et al. [digitalcommons.kansascity.edu]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]

- 13. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Safety Assessment of L-β-AminoisobutyricAcid (L-BAIBA): Subchronic Toxicity Study inSprague Dawley Rats - Vedic Lifesciences [vediclifesciences.com]

- 17. researchgate.net [researchgate.net]

- 18. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 25. Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats | Semantic Scholar [semanticscholar.org]

- 26. Preventing White Adipocyte Browning during Differentiation In Vitro: The Effect of Differentiation Protocols on Metabolic and Mitochondrial Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2-methylpropanoic Acid Hydrochloride

Abstract

3-Amino-2-methylpropanoic acid hydrochloride, also known as β-aminoisobutyric acid (BAIBA) hydrochloride, is a small molecule with emerging interest in neuroscience and metabolic research.[1][2][3] Structurally, it is an analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4][5] This guide provides a comprehensive technical overview of the putative mechanism of action of 3-amino-2-methylpropanoic acid hydrochloride, focusing on its role as a modulator of the GABAergic system. We will delve into the potential molecular targets, propose testable hypotheses, and provide detailed experimental protocols for researchers and drug development professionals to investigate its pharmacological effects. This document is intended to serve as a foundational resource for understanding and exploring the therapeutic potential of this compound.

Introduction: The GABAergic System - A Primer

The GABAergic system is the primary inhibitory network in the mammalian brain, playing a critical role in regulating neuronal excitability.[6][7] A delicate balance between excitatory and inhibitory signals is fundamental for normal brain function, and disruptions in this equilibrium are implicated in numerous neurological and psychiatric disorders. The key components of the GABAergic system include:

-

GABA: The endogenous neurotransmitter synthesized from glutamate.[8][9]

-

GABA Receptors: These are broadly classified into two main types:

-

GABAA Receptors: Ionotropic receptors that are ligand-gated chloride ion channels. Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[6][10]

-

GABAB Receptors: Metabotropic G-protein coupled receptors that, upon activation, indirectly modulate potassium and calcium channels, leading to a more prolonged inhibitory effect.[6][11]

-

-

GABA Transporters (GATs): These are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[12]

Given that 3-amino-2-methylpropanoic acid is a structural analogue of GABA, its mechanism of action is hypothesized to involve interactions with one or more of these components.[4]

Proposed Mechanism of Action of 3-Amino-2-methylpropanoic Acid Hydrochloride

Based on its structural similarity to GABA, we propose two primary, non-mutually exclusive mechanisms through which 3-amino-2-methylpropanoic acid hydrochloride may exert its effects:

-

Direct Modulation of GABA Receptors: The compound may act as an agonist, antagonist, or allosteric modulator at GABAA or GABAB receptors.

-

Inhibition of GABA Transporters: The compound could interfere with the reuptake of GABA from the synapse by inhibiting one or more of the GABA transporters (GAT1, GAT2, GAT3, BGT1).[12]

The following sections will detail the experimental approaches required to investigate these hypotheses.

Experimental Validation of the Proposed Mechanisms

To elucidate the precise mechanism of action, a systematic series of in vitro and cellular assays is required.

Investigating Interactions with GABA Receptors

The initial step is to determine if 3-amino-2-methylpropanoic acid hydrochloride binds to and/or modulates the function of GABA receptors.

Radioligand binding assays are a fundamental tool to assess the affinity of a compound for a specific receptor.[13][14]

Objective: To determine the binding affinity (Ki) of 3-amino-2-methylpropanoic acid hydrochloride for GABAA and GABAB receptors.

Experimental Protocol: GABAA Receptor Binding Assay [11][13]

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Radioligand: [3H]-Muscimol (a potent GABAA agonist) or [3H]-Flunitrazepam (a benzodiazepine site ligand).

-

Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of 3-amino-2-methylpropanoic acid hydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Data from a GABAA Receptor Binding Assay

| Compound | IC50 (µM) | Ki (µM) |

| GABA (control) | 0.1 | 0.05 |

| Bicuculline (control) | 1.5 | 0.8 |

| 3-Amino-2-methylpropanoic acid hydrochloride | Experimental Value | Calculated Value |

Experimental Protocol: GABAB Receptor Binding Assay [11]

This protocol is similar to the GABAA assay, but with the following modifications:

-

Radioligand: [3H]-GABA (in the presence of isoguvacine to block GABAA sites) or a specific GABAB antagonist like [3H]-CGP54626.

-

Assay Buffer: Tris-HCl buffer containing 2.5 mM CaCl2.

Electrophysiology provides functional data on how the compound affects receptor activity.[13]

Objective: To determine if 3-amino-2-methylpropanoic acid hydrochloride acts as an agonist, antagonist, or allosteric modulator of GABAA and GABAB receptors.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes [13]

-

Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.

-

cRNA Injection: Inject cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2) or GABAB receptor subunits.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Recording: Perform TEVC recordings to measure ion currents in response to the application of GABA and/or 3-amino-2-methylpropanoic acid hydrochloride.

-

Agonist activity: Apply increasing concentrations of the compound alone.

-

Antagonist activity: Co-apply the compound with a known concentration of GABA.

-

Allosteric modulation: Pre-apply the compound followed by co-application with GABA.

-

-

Data Analysis: Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Diagram 1: Workflow for Investigating GABA Receptor Interaction

Caption: Workflow for characterizing the interaction of 3-Amino-2-methylpropanoic acid hydrochloride with GABA receptors.

Investigating Inhibition of GABA Transporters

If the compound does not show significant direct receptor activity, the next logical step is to investigate its effect on GABA reuptake.

Objective: To determine if 3-amino-2-methylpropanoic acid hydrochloride inhibits the activity of GABA transporters.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay [15][16][17][18]

This assay can be performed using either radiolabeled or fluorescent substrates. The fluorescent method is often preferred due to safety and ease of use.[15][16]

-

Cell Culture: Use cell lines stably expressing individual GABA transporter subtypes (e.g., HEK293-mGAT1, HEK293-mGAT2, etc.).

-

Assay Plate Preparation: Plate the cells in a 96- or 384-well microplate.

-

Compound Incubation: Incubate the cells with varying concentrations of 3-amino-2-methylpropanoic acid hydrochloride.

-

Substrate Addition: Add a fluorescent GABA analogue substrate.

-

Fluorescence Measurement: Measure the intracellular fluorescence kinetically using a plate reader. A masking dye is often used to quench extracellular fluorescence.[16]

-

Data Analysis: Calculate the rate of uptake and determine the IC50 for the inhibition of each transporter subtype.

Table 2: Representative Data from a GABA Transporter Uptake Assay

| Transporter Subtype | Known Inhibitor | IC50 (µM) | 3-Amino-2-methylpropanoic acid hydrochloride IC50 (µM) |

| mGAT1 | Tiagabine | 0.1 | Experimental Value |

| mGAT2 | β-alanine | 50 | Experimental Value |

| mGAT3 | SNAP-5114 | 5 | Experimental Value |

| BGT1 (mGAT4) | Betaine | 100 | Experimental Value |

Diagram 2: Signaling Pathway of GABAergic Inhibition and Potential Intervention Points

Caption: Potential points of intervention for 3-Amino-2-methylpropanoic acid hydrochloride within the GABAergic synapse.

Further Mechanistic Insights and In Vivo Studies

The in vitro data will guide the subsequent in vivo characterization of 3-amino-2-methylpropanoic acid hydrochloride.

-

Animal Models: Depending on the in vitro profile, the compound can be tested in animal models of epilepsy, anxiety, pain, or metabolic disorders.[5][19] For instance, if it is a GABAA positive allosteric modulator, it would be expected to show anxiolytic and anticonvulsant effects.

-

Neurochemical Analysis: Techniques like in vivo microdialysis can be used to measure the extracellular levels of GABA in specific brain regions of awake, freely moving animals after administration of the compound. An increase in synaptic GABA levels would support a GAT inhibitor mechanism.

-

Behavioral Pharmacology: A battery of behavioral tests can assess the functional consequences of GABAergic modulation, such as the elevated plus maze for anxiety, the hot plate test for analgesia, and seizure threshold tests.

Conclusion

The mechanism of action of 3-amino-2-methylpropanoic acid hydrochloride is likely centered on its role as a GABA analogue. The experimental framework outlined in this guide provides a clear and systematic path for researchers and drug developers to elucidate its precise molecular targets and pharmacological effects. By combining binding assays, functional electrophysiology, and neurotransmitter uptake studies, a comprehensive understanding of its interaction with the GABAergic system can be achieved. This knowledge is crucial for unlocking the potential therapeutic applications of this intriguing compound in neuroscience and beyond.

References

-

Danaher Life Sciences. (n.d.). Neurotransmitter Transporter Uptake Assay Kit for Precise Analysis. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Goyal, R., & Dubinsky, J. M. (2021). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols, 2(3), 100683.

- Pifl, C., Wolf, A., Rebernik, P., Reither, H., & Berger, M. L. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 170(2), 241-247.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience (Chapter 1, Unit 1.7). John Wiley & Sons, Inc.

- Johnston, G. A. R. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. JoVE (Journal of Visualized Experiments), (138), e57921.

- Basile, A. S., & Skolnick, P. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and....

- Stenutz, R. (n.d.). 3-amino-2-methylpropanoic acid. NIST Chemistry WebBook.

-

ChemBK. (2024, April 9). 3-amino-2-methylpropanoic acid. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook.

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

- Cook, J. M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3163.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138734494, C8H18N2O4. PubChem.

- Chebib, M., & Johnston, G. A. R. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4987.

- Briguglio, M., Dell'Osso, B., Panzica, G., Malgaroli, A., Banfi, G., Zanaboni, C., ... & Porta, M. (2018). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 19(12), 3817.

- Taylor, C. P., & Gee, N. S. (1998). 3-substituted GABA analogs with central nervous system activity: a review. Drug Development Research, 44(2-3), 88-101.

- Di Ciaula, A., Garruti, G., Baccetto, R., & Portincasa, P. (2022). Neurotransmitters Regulation and Food Intake: The Role of Dietary Sources in Neurotransmission. Nutrients, 14(19), 4067.

- Sqadia.com. (2025, February 2). Amino Acids - Neurotransmitters Pharmacology. YouTube.

- Murray, T. F. (2020, August 13). Amino Acid Neurotransmitters. Veterian Key.

- PatLynk. (n.d.). Clinical Study to Evaluate Safety and Efficacy of Amino Acid in Healthy Individuals.

- National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook.

Sources

- 1. chembk.com [chembk.com]

- 2. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]

- 3. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Amino Acid Neurotransmitters | Veterian Key [veteriankey.com]

- 8. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]

- 14. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 19. patlynk.com [patlynk.com]

An In-depth Technical Guide on the Discovery and History of 3-Amino-2-methylpropanoic Acid

Foreword: From Metabolic Waste to Signaling Molecule

The journey of 3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is a compelling narrative in modern biochemistry. Initially identified as a simple byproduct of nucleotide and amino acid breakdown, it lingered in relative obscurity for decades. Its story is a testament to how scientific perspective can transform our understanding of a molecule, elevating it from metabolic curiosity to a key signaling metabolite with profound implications for health, exercise physiology, and therapeutic development. This guide traces the historical milestones and scientific discoveries that have shaped our current, nuanced understanding of this fascinating molecule.

Chapter 1: The Genesis - Discovery Through Catabolism

The "discovery" of 3-Amino-2-methylpropanoic acid was not a singular event but rather a gradual realization of its existence as an endogenous metabolite. It was first identified in human urine in 1951, but its significance was not immediately understood.[1] The true story of its origins lies in the elucidation of two fundamental catabolic pathways: the breakdown of the pyrimidine base thymine and the branched-chain amino acid valine.

A crucial aspect of BAIBA's biochemistry is its chirality. The molecule exists as two distinct stereoisomers, or enantiomers, each originating from a different metabolic pathway:

-

(R)-3-Amino-2-methylpropanoic acid (D-BAIBA): Arises from the catabolism of thymine .[2]

-

(S)-3-Amino-2-methylpropanoic acid (L-BAIBA): Arises from the catabolism of valine .[1][2]

The Thymine Degradation Pathway: Source of D-BAIBA

Thymine, a core component of DNA, was first isolated in 1893 by Albrecht Kossel and Albert Neumann.[3] The pathway for its degradation, which is the primary source of D-BAIBA, involves a three-step enzymatic process primarily occurring in the liver.[4][5]

Experimental Protocol: Elucidation of the Reductive Pyrimidine Catabolic Pathway

The elucidation of this pathway historically relied on a combination of techniques including radioisotope tracing, enzyme purification, and analysis of metabolites in individuals with genetic deficiencies in the pathway's enzymes.

-

Substrate Labeling: Thymine is isotopically labeled (e.g., with ¹⁴C or ¹⁵N).

-

Incubation: The labeled thymine is introduced to liver homogenates or purified enzyme preparations.

-

Metabolite Separation: Techniques like paper chromatography, thin-layer chromatography (TLC), and later high-performance liquid chromatography (HPLC) are used to separate the resulting metabolites over time.

-

Identification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the chemical structure of the intermediates and final products.

-

Enzyme Assays: Each enzyme is isolated, and its specific activity is measured by providing its substrate and quantifying the product formed.

The Enzymatic Cascade:

-

Dihydropyrimidine Dehydrogenase (DPYD): This enzyme catalyzes the initial and rate-limiting step, reducing thymine to dihydrothymine.[5][6]

-

Dihydropyrimidinase (DPYS): This enzyme hydrolyzes the ring structure of dihydrothymine to form N-carbamoyl-β-aminoisobutyric acid.[2][6]

-

β-Ureidopropionase (UPB1): The final step involves this enzyme, which cleaves N-carbamoyl-β-aminoisobutyric acid to release D-BAIBA, ammonia, and carbon dioxide.[2][6]

The Valine Catabolism Pathway: Source of L-BAIBA

Valine is an essential branched-chain amino acid (BCAA) whose catabolism is a vital source of energy, particularly in skeletal muscle.[7][8] The breakdown of valine generates L-BAIBA, the enantiomer that has garnered significant recent interest for its biological activity.[1]

The valine degradation pathway is complex, involving multiple enzymes primarily located within the mitochondria.[7]

-

Branched-Chain Aminotransferase (BCAT): The initial step is a transamination reaction where the amino group of valine is transferred to α-ketoglutarate, producing α-ketoisovalerate.[7][8]

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA.[8]

-

Subsequent Oxidation Steps: A series of enzymatic reactions follows, eventually leading to the formation of methylmalonyl-semialdehyde (MMSA).[2]

-

4-Aminobutyrate Aminotransferase (ABAT): In a key reaction, MMSA is transaminated to produce L-BAIBA.[2]

The distinct origins of D- and L-BAIBA are not merely a biochemical curiosity; they underscore the unique physiological roles and regulatory mechanisms governing each enantiomer.

Chapter 2: A Paradigm Shift - The Discovery of a Myokine

For decades, BAIBA was viewed as little more than a metabolic end-product. This perception changed dramatically in 2014 with a landmark study published in Cell Metabolism by Roberts et al.[9][10] This research redefined BAIBA as an exercise-induced signaling molecule, a "myokine," secreted by muscle tissue that communicates with other organs.[11][12]

The discovery stemmed from an investigation into the molecular mechanisms behind the benefits of exercise, particularly the role of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). PGC-1α is known to be upregulated in muscle during exercise and mediates many of its positive effects.

The Seminal Experiment (Roberts et al., 2014):

-

Hypothesis: Researchers hypothesized that PGC-1α activation in muscle cells leads to the secretion of small molecules that could mediate the systemic effects of exercise.[10]

-

Metabolomic Screen: They used a metabolic profiling approach to analyze the substances secreted into the media by muscle cells engineered to overexpress PGC-1α.[10]

-

Identification: Out of numerous metabolites, BAIBA was identified as being significantly increased in the media of the PGC-1α overexpressing cells.[10]

-

In Vivo Confirmation: Crucially, they confirmed that plasma BAIBA concentrations were also elevated in mice after exercise and in humans following a workout regimen.[10][13]

This discovery was a watershed moment, shifting BAIBA's status from a simple catabolite to a key player in the crosstalk between muscle and other tissues, particularly adipose tissue and the liver.[9][12]

Mechanism of Action: Relaying the Benefits of Exercise

The research that identified BAIBA as a myokine also began to uncover its physiological functions, which mirror many of the well-known benefits of physical activity.

-

Browning of White Adipose Tissue (WAT): The most striking finding was that BAIBA induces white fat cells to take on the characteristics of brown or "beige" fat.[1][10] It achieves this by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that triggers the expression of thermogenic genes (like UCP1) in white fat cells.[10][14] This "browning" process increases energy expenditure by converting stored fat into heat.[14]

-

Enhanced Hepatic Fatty Acid Oxidation: In the liver, BAIBA also acts via PPARα to increase the expression of genes involved in the uptake and β-oxidation of fatty acids.[9][10] This helps to reduce lipid accumulation in the liver and improve overall metabolic health.

-

Improved Glucose Homeostasis: By promoting fat utilization and reducing fat stores, BAIBA was shown to improve glucose tolerance and insulin sensitivity in mice.[1][10]

Chapter 3: Chemical Properties and Synthesis

As a non-protein amino acid, 3-Amino-2-methylpropanoic acid possesses a unique structure that makes it a valuable molecule in both biological research and synthetic chemistry.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [4] |

| Molecular Weight | 103.12 g/mol | [4] |

| Appearance | White powder/crystal | [15] |

| pKa (Acidic) | ~3.69 - 4.17 | [8][15] |

| pKa (Basic) | ~10.32 | [8] |

| Solubility | Soluble in water | [16] |

| IUPAC Name | 3-Amino-2-methylpropanoic acid | [7] |

| Common Synonyms | β-Aminoisobutyric acid (BAIBA) | [7] |

Asymmetric Synthesis and Analytical Applications

The distinct biological roles of the (R)- and (S)-enantiomers necessitate methods for their selective synthesis and analysis.

-